4,4'-Di-tert-butyl-[1,1'-biphenyl]-2-amine
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Overview
Description
“4,4’-Di-tert-butyl-[1,1’-biphenyl]-2-amine” is a chemical compound with the molecular formula C20H26 . It is also known by other names such as 4,4’-di-t-Butylbiphenyl and 1,1’-Biphenyl, 4,4’-bis (1,1-dimethylethyl)- .
Molecular Structure Analysis
The molecular structure of “4,4’-Di-tert-butyl-[1,1’-biphenyl]-2-amine” can be viewed as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
“4,4’-Di-tert-butyl-[1,1’-biphenyl]-2-amine” is found to accept electrons from Li metal to give a radical anion which is highly effective in the conversion of alkyl halides to alkyllithiums .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 266.4204 . The melting point ranges from 126 - 130 °C . The initial boiling point and boiling range is 190 - 192 °C at 17 hPa .
Scientific Research Applications
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants
Synthetic Phenolic Antioxidants (SPAs), including compounds structurally related to 4,4'-Di-tert-butyl-[1,1'-biphenyl]-2-amine, are widely used in industrial and commercial products to extend shelf life by retarding oxidative reactions. Studies have highlighted their occurrence in indoor dust, air particulates, sea sediment, river water, and even human tissues such as fat, serum, urine, breast milk, and fingernails. Some SPAs have shown potential for hepatic toxicity, endocrine disruption, and carcinogenicity. The need for future research to focus on novel SPAs with lower toxicity and environmental impact is emphasized (Liu & Mabury, 2020).
Natural Sources and Bioactivities of Phenolic Compounds
Investigations into 2,4-Di-tert-butylphenol, a compound related to this compound, have illuminated its widespread presence across various species, demonstrating significant bioactivity. This bioactivity includes potent toxicity against a range of organisms, suggesting a natural protective mechanism or regulatory role within these species. Understanding these natural sources and bioactivities provides insights into potential applications and effects of similar compounds in environmental and biological contexts (Zhao et al., 2020).
Applications in Synthesis
The synthesis of N-heterocycles using chiral sulfinamides, including tert-butanesulfinamide, has been a focus of recent research. This methodology allows for the creation of structurally diverse compounds that are significant in pharmaceuticals and natural products. The role of tert-butanesulfinamide in asymmetric synthesis highlights the broader applicability of nitrogen-containing compounds in creating valuable chemical entities (Philip et al., 2020).
Environmental Remediation and Advanced Materials
Research into the degradation of environmental pollutants, such as MTBE (Methyl tert-butyl ether), a compound structurally and functionally related to this compound, has shown the potential for cold plasma reactors to decompose these compounds effectively. This approach not only addresses the environmental impact of SPAs and related compounds but also demonstrates the utility of advanced oxidation processes in mitigating pollution (Hsieh et al., 2011).
Mechanism of Action
Target of Action
It is known to interact with lithium metal, accepting electrons to form a radical anion .
Mode of Action
4,4’-Di-tert-butyl-[1,1’-biphenyl]-2-amine accepts electrons from lithium metal to form a radical anion . This radical anion is highly effective in the conversion of alkyl halides to alkyllithiums .
Biochemical Pathways
Its role in the conversion of alkyl halides to alkyllithiums suggests that it may influence pathways involving these compounds .
Pharmacokinetics
Its molecular weight is 2664204 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The primary result of the action of 4,4’-Di-tert-butyl-[1,1’-biphenyl]-2-amine is the production of alkyllithiums from alkyl halides . This conversion is facilitated by the formation of a radical anion through the acceptance of electrons from lithium metal .
Action Environment
It’s worth noting that the compound’s phase change data, such as its fusion temperature, could be influenced by environmental conditions .
Biochemical Analysis
Biochemical Properties
4,4’-Di-tert-butyl-[1,1’-biphenyl]-2-amine plays a significant role in biochemical reactions, particularly in the context of electron transfer processes. It has been found to accept electrons from lithium metal, forming a radical anion that is highly effective in the conversion of alkyl halides to alkyllithiums . This compound interacts with various enzymes and proteins, facilitating the reduction of carbonyl compounds and the opening of N-phenylazetidine . The nature of these interactions involves the formation of radical intermediates, which are crucial for the catalytic activity of the compound.
Cellular Effects
The effects of 4,4’-Di-tert-butyl-[1,1’-biphenyl]-2-amine on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to increased lipid accumulation and the expression of adipogenic marker genes in human mesenchymal stem cells . Additionally, it has been reported to inhibit cell growth in fermentation bioreactors, even at low concentrations . These effects highlight the compound’s potential impact on cellular function and its relevance in biochemical research.
Molecular Mechanism
At the molecular level, 4,4’-Di-tert-butyl-[1,1’-biphenyl]-2-amine exerts its effects through various mechanisms. It forms radical anions upon accepting electrons from lithium metal, which are highly effective in the conversion of alkyl halides to alkyllithiums . This compound also catalyzes the reaction of chloromethyl ethyl ether with different carbonyl compounds to yield corresponding hydroxyethers . The binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are central to its mechanism of action.
Temporal Effects in Laboratory Settings
The stability and degradation of 4,4’-Di-tert-butyl-[1,1’-biphenyl]-2-amine over time have been studied in laboratory settings. It has been found to be stable under standard laboratory conditions, with no significant degradation observed over extended periods . Its long-term effects on cellular function require further investigation. In vitro and in vivo studies have shown that the compound maintains its activity over time, making it a reliable reagent for biochemical research.
Dosage Effects in Animal Models
The effects of 4,4’-Di-tert-butyl-[1,1’-biphenyl]-2-amine vary with different dosages in animal models. At low doses, it has been found to be non-toxic and effective in catalyzing biochemical reactions . At high doses, it may exhibit toxic or adverse effects, including reduced cell growth and potential toxicity to aquatic life . These findings underscore the importance of dosage optimization in experimental settings.
Metabolic Pathways
4,4’-Di-tert-butyl-[1,1’-biphenyl]-2-amine is involved in various metabolic pathways, particularly those related to electron transfer and radical formation. It interacts with enzymes such as lithium di-tert-butylbiphenylide, facilitating the reduction of carbonyl compounds and the formation of homoallylic amine derivatives . These interactions are crucial for its role in biochemical reactions and its impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 4,4’-Di-tert-butyl-[1,1’-biphenyl]-2-amine within cells and tissues are influenced by its interactions with transporters and binding proteins. It has been found to accumulate in specific cellular compartments, where it exerts its biochemical effects . The localization and accumulation of the compound are essential for its activity and function in biochemical research.
Subcellular Localization
4,4’-Di-tert-butyl-[1,1’-biphenyl]-2-amine is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific organelles . The subcellular localization of the compound is critical for its role in biochemical reactions and its impact on cellular processes.
Properties
IUPAC Name |
5-tert-butyl-2-(4-tert-butylphenyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N/c1-19(2,3)15-9-7-14(8-10-15)17-12-11-16(13-18(17)21)20(4,5)6/h7-13H,21H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXFKSSZPMFWAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501859 |
Source
|
Record name | 4,4'-Di-tert-butyl[1,1'-biphenyl]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90501859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70728-92-6 |
Source
|
Record name | 4,4'-Di-tert-butyl[1,1'-biphenyl]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90501859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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